molecular formula C22H39NO5 B1682815 Valilactone CAS No. 113276-96-3

Valilactone

Cat. No.: B1682815
CAS No.: 113276-96-3
M. Wt: 397.5 g/mol
InChI Key: WWGVIIVMPMBQFV-MUGJNUQGSA-N
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Mechanism of Action

Target of Action

Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.

Mode of Action

This compound interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, this compound can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .

Chemical Reactions Analysis

Types of Reactions: Valilactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted this compound derivatives .

Scientific Research Applications

Valilactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Valilactone is often compared with other esterase inhibitors such as Orlistat and Panclicin D . While all these compounds inhibit esterases, this compound is unique due to its selective toxicity towards certain cancer cell lines and its potent inhibitory effects at very low concentrations . Similar compounds include:

This compound’s unique structure and potent inhibitory effects make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGVIIVMPMBQFV-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921027
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-96-3
Record name Valilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113276-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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